
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonothioigsäure, Ethyl-, O-(2-Chlor-4-nitrophenyl) O-Ethyl-ester ist eine chemische Verbindung, die für ihre vielfältigen Anwendungen in verschiedenen Bereichen bekannt ist. Sie zeichnet sich durch ihre einzigartige Molekülstruktur aus, die einen Phosphonothioigsäure-Kern mit angehängten Ethyl- und 2-Chlor-4-nitrophenyl-Estergruppen umfasst. Diese Verbindung wird häufig in der wissenschaftlichen Forschung und in industriellen Anwendungen aufgrund ihrer spezifischen chemischen Eigenschaften eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Phosphonothioigsäure, Ethyl-, O-(2-Chlor-4-nitrophenyl) O-Ethyl-ester beinhaltet typischerweise die Reaktion von Phosphonothioigsäure-Derivaten mit Ethyl- und 2-Chlor-4-nitrophenyl-Estergruppen. Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Anwesenheit von Katalysatoren, um den Veresterungsprozess zu erleichtern.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird die Produktion dieser Verbindung unter Verwendung von kontinuierlichen Strömungsreaktoren im großen Maßstab durchgeführt, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess beinhaltet den sorgfältigen Umgang mit Reagenzien und die Verwendung fortschrittlicher Reinigungsverfahren, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Phosphonothioigsäure, Ethyl-, O-(2-Chlor-4-nitrophenyl) O-Ethyl-ester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid reduziert werden.
Substitution: Sie kann nukleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Alkylhalogenide, Nukleophile wie Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Phosphonsäuren führen, während die Reduktion zu Phosphonothioigsäure-Derivaten mit veränderten funktionellen Gruppen führen kann.
Wissenschaftliche Forschungsanwendungen
Phosphonothioigsäure, Ethyl-, O-(2-Chlor-4-nitrophenyl) O-Ethyl-ester wird aufgrund seiner Vielseitigkeit in der wissenschaftlichen Forschung häufig eingesetzt. Zu seinen Anwendungen gehören:
Chemie: Wird als Reagenz in der organischen Synthese und Katalyse verwendet.
Biologie: Wird in Studien zur Enzyminhibition und Proteininteraktionen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Vorläufer in der Medikamentenentwicklung untersucht.
Industrie: Wird in der Produktion von Agrochemikalien und als Zwischenprodukt bei der Synthese verschiedener Industriechemikalien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Phosphonothioigsäure, Ethyl-, O-(2-Chlor-4-nitrophenyl) O-Ethyl-ester seine Wirkungen ausübt, beinhaltet die Inhibition spezifischer Enzyme oder die Interaktion mit molekularen Zielstrukturen. Die Verbindung kann an die aktiven Zentren von Enzymen binden, ihre Aktivität verändern und biochemische Pfade beeinflussen. Dieser Mechanismus ist besonders relevant bei seiner Verwendung als Enzyminhibitor in der biologischen Forschung.
Wissenschaftliche Forschungsanwendungen
Phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which phosphonothioic acid, ethyl-, O-(2-chloro-4-nitrophenyl) O-ethyl ester exerts its effects involves the inhibition of specific enzymes or the interaction with molecular targets. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. This mechanism is particularly relevant in its use as an enzyme inhibitor in biological research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phosphonothioigsäure, Phenyl-, O-Ethyl O-(4-Nitrophenyl) Ester: Ähnlich in der Struktur, aber mit einer Phenylgruppe anstelle einer 2-Chlor-4-nitrophenylgruppe.
Phosphorothioigsäure, O-(6-Ethoxy-2-ethyl-4-pyrimidinyl) O,O-Dimethylester: Eine weitere verwandte Verbindung mit verschiedenen Estergruppen.
Einzigartigkeit
Phosphonothioigsäure, Ethyl-, O-(2-Chlor-4-nitrophenyl) O-Ethyl-ester ist einzigartig aufgrund seiner spezifischen Estergruppen, die ihm besondere chemische Eigenschaften und Reaktivität verleihen. Diese Einzigartigkeit macht ihn wertvoll für Anwendungen, bei denen ein präzises chemisches Verhalten erforderlich ist.
Eigenschaften
CAS-Nummer |
3563-52-8 |
|---|---|
Molekularformel |
C10H13ClNO4PS |
Molekulargewicht |
309.71 g/mol |
IUPAC-Name |
(2-chloro-4-nitrophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13ClNO4PS/c1-3-15-17(18,4-2)16-10-6-5-8(12(13)14)7-9(10)11/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
KOYZGOINJGYTFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12301966.png)



![ethyl 4-(10,10-dimethyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate](/img/structure/B12301995.png)
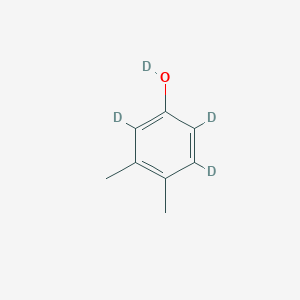

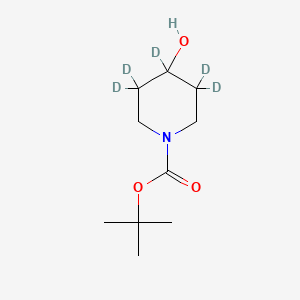
![N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)
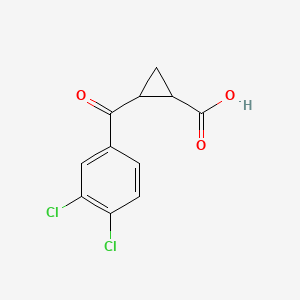
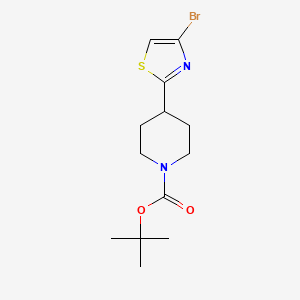
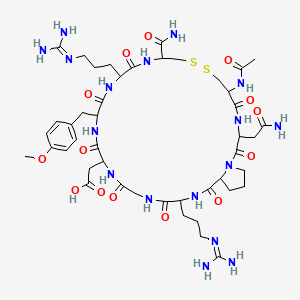
![[[5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12302048.png)
![7',8'-dihydro-3'H-spiro[[1,3]dioxolane-2,6'-quinazolin]-4'(5'H)-one](/img/structure/B12302054.png)
